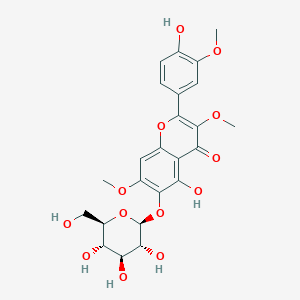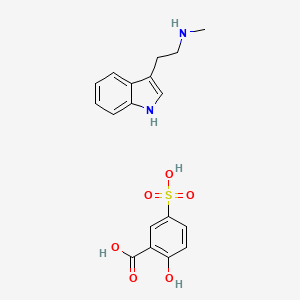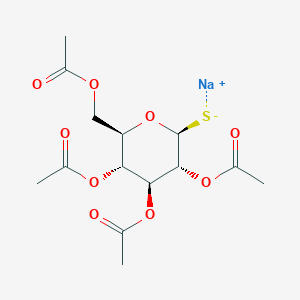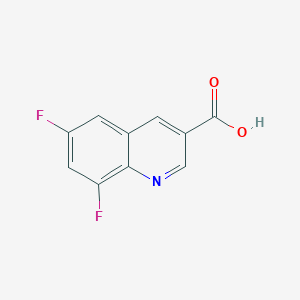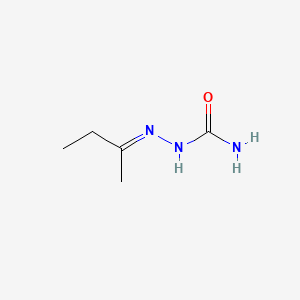
Methyl ethyl ketone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ethyl ketone semicarbazone is an organic compound derived from the reaction between methyl ethyl ketone and semicarbazide. It is a crystalline solid with relatively high melting points and is used in various chemical analyses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ethyl ketone semicarbazone can be synthesized through a one-pot reaction involving methyl ethyl ketone, semicarbazide, and methanol. The reaction typically involves mixing the reactants and allowing the reaction to proceed at room temperature. The product is then recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl ethyl ketone semicarbazone undergoes various chemical reactions, including:
Condensation Reactions: Formation of semicarbazones from ketones and semicarbazides.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Semicarbazide: Reacts with methyl ethyl ketone to form the semicarbazone.
Methanol: Used as a solvent in the synthesis process.
Major Products Formed
The primary product formed from the reaction of methyl ethyl ketone and semicarbazide is this compound itself. Other potential products depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl ethyl ketone semicarbazone has several scientific research applications, including:
Chemical Analysis: Used to identify and characterize ketones through melting point analysis.
Biological Studies: Investigated for its potential antibacterial and antifungal properties.
Pharmaceutical Research: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl ethyl ketone semicarbazone involves its ability to form stable complexes with metal ions. This chelating property allows it to interact with various biological molecules and metal-containing enzymes, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Acetone Semicarbazone: Formed from the reaction of acetone with semicarbazide.
Butanone Semicarbazone: Another ketone semicarbazone with similar properties.
Uniqueness
Methyl ethyl ketone semicarbazone is unique due to its specific chemical structure and properties, which make it suitable for various analytical and research applications. Its ability to form stable complexes with metal ions distinguishes it from other similar compounds .
Properties
CAS No. |
75039-23-5 |
|---|---|
Molecular Formula |
C5H11N3O |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
[(E)-butan-2-ylideneamino]urea |
InChI |
InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |
InChI Key |
TYLYPMBEMALHLV-QPJJXVBHSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)N)/C |
Canonical SMILES |
CCC(=NNC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)



![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)



